4-oxo-4H-thiochromene-3-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

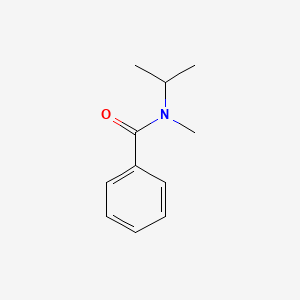

4-oxo-4H-thiochromene-3-carbaldehyde, also known as 4-Oxo-4H-chromene-3-carbaldehyde, is a chemical compound with the molecular formula C10H6O3 . It is a derivative of thiochromone, which is a thio analog of chromones where the O-1 atom is replaced with a sulfur atom .

Synthesis Analysis

The synthesis of 4-oxo-4H-thiochromene-3-carbaldehyde involves a one-pot synthesis of functionalized chromeno[4,3-b]pyridine derivatives via a three-component reaction of 4-oxo-4H-chromene-3-carbaldehydes, malononitrile or cyanoacetates, and aromatic amines under catalyst-free conditions in an environmentally friendly medium (ethanol–water, 3:1 v/v) .Molecular Structure Analysis

The molecular structure of 4-oxo-4H-thiochromene-3-carbaldehyde is characterized by a thiochromone core, which is a chromone molecule where the oxygen atom is replaced by a sulfur atom . The compound has a carbonyl group (-C=O) at the 3-position, and an additional carbonyl group at the 4-position, making it a 4-oxo derivative .Scientific Research Applications

Synthesis of Heterocyclic Compounds

4-oxo-4H-thiochromene-3-carbaldehyde: is a key intermediate in the synthesis of various heterocyclic compounds. These compounds are significant due to their presence in a wide range of natural products and molecules with diverse biological activities .

Catalyst-Free Synthesis Processes

This compound has been used in catalyst-free synthesis processes to create chromeno[4,3-b]pyridine derivatives. Such processes are valued for their environmental friendliness and efficiency, avoiding the need for traditional recrystallization and purification methods .

Biological Activity Intermediates

The compound serves as an important intermediate in the formation of biologically active compounds. Its derivatives have been explored for their potential antibacterial, anti-inflammatory, antimicrobial, anti-HIV, and anticancer activities .

Multicomponent Reactions (MCRs)

It is utilized in MCRs, which are a cornerstone in organic, combinatorial, and medicinal chemistry. MCRs are favored for their atom economy, high complexity, and diversity of products, making them suitable for constructing complex heterocyclic scaffolds .

Eco-Friendly Synthetic Methods

Researchers have employed 4-oxo-4H-thiochromene-3-carbaldehyde in the development of eco-friendly synthetic methods. These methods aim to reduce toxic waste and byproducts, emphasizing the use of less-toxic materials in new synthetic methods .

Pharmaceutical Research

In pharmaceutical research, this compound is used to develop new drugs with improved efficacy and reduced side effects. Its role in the synthesis of complex organic molecules is crucial for the discovery of new therapeutic agents .

Future Directions

Given the scarcity of information on 4-oxo-4H-thiochromene-3-carbaldehyde, future research could focus on exploring its chemical reactivity, potential applications, and safety profile. Its synthesis process could also be optimized for large-scale production. Additionally, its potential biological activities could be investigated, given that thiochromones are known to possess various types of biological activity .

Mechanism of Action

Target of Action

It’s known that the compound undergoes transformations in the presence of pentacarbonyliron and hmpa .

Mode of Action

The compound interacts with its targets through a series of transformations. In the presence of pentacarbonyliron and HMPA, 4-oxo-4H-thiochromene-3-carbaldehyde undergoes transformations in benzene and toluene . The structure of 3-(4-oxochroman-3-ylmethyl)-4H-chromen-4-one was determined as a result of these transformations .

Biochemical Pathways

The compound is known to undergo transformations in the presence of pentacarbonyliron and hmpa .

Result of Action

The compound is known to undergo transformations in the presence of pentacarbonyliron and hmpa, leading to the formation of 3-(4-oxochroman-3-ylmethyl)-4h-chromen-4-one .

Action Environment

The action, efficacy, and stability of 4-oxo-4H-thiochromene-3-carbaldehyde can be influenced by environmental factors such as the presence of pentacarbonyliron and HMPA, as well as the solvents benzene and toluene .

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-oxo-4H-thiochromene-3-carbaldehyde involves the condensation of 2-hydroxybenzaldehyde with 2-methyl-3-buten-2-ol followed by oxidation and cyclization to form the desired product.", "Starting Materials": [ "2-hydroxybenzaldehyde", "2-methyl-3-buten-2-ol", "Acetic anhydride", "Sodium acetate", "Sodium borohydride", "Sodium hydroxide", "Sulfuric acid", "Hydrogen peroxide" ], "Reaction": [ "Step 1: Dissolve 2-hydroxybenzaldehyde (1.0 eq) and 2-methyl-3-buten-2-ol (1.2 eq) in acetic anhydride and add a catalytic amount of sulfuric acid. Stir the mixture at room temperature for 2 hours.", "Step 2: Add sodium acetate to the reaction mixture and stir for an additional 30 minutes.", "Step 3: Add water to the reaction mixture and extract with ethyl acetate. Wash the organic layer with water and dry over sodium sulfate.", "Step 4: Concentrate the organic layer and dissolve the residue in methanol. Add sodium borohydride (1.2 eq) and stir at room temperature for 2 hours.", "Step 5: Add water to the reaction mixture and extract with ethyl acetate. Wash the organic layer with water and dry over sodium sulfate.", "Step 6: Concentrate the organic layer and dissolve the residue in methanol. Add hydrogen peroxide (1.2 eq) and sodium hydroxide (1.2 eq) and stir at room temperature for 2 hours.", "Step 7: Add water to the reaction mixture and extract with ethyl acetate. Wash the organic layer with water and dry over sodium sulfate.", "Step 8: Concentrate the organic layer and purify the residue by column chromatography to obtain 4-oxo-4H-thiochromene-3-carbaldehyde as a yellow solid." ] } | |

CAS RN |

70940-99-7 |

Product Name |

4-oxo-4H-thiochromene-3-carbaldehyde |

Molecular Formula |

C10H6O2S |

Molecular Weight |

190.2 |

Purity |

95 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.